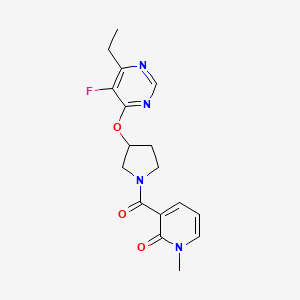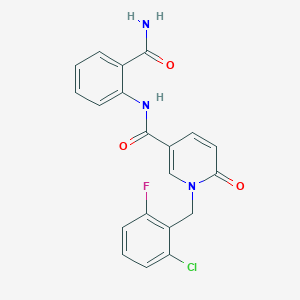
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds similar to "(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile" often involves base-catalyzed condensation reactions. For instance, the synthesis of related acrylonitrile derivatives has been achieved through reactions such as Knoevenagel condensation, which involves the condensation of aldehydes with malononitrile or ethyl cyanoacetate in the presence of a base (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by the presence of a conjugated system that includes a nitrile group, which significantly influences their optical and electronic properties. X-ray crystallography and NMR spectroscopy are common methods used to determine the molecular structures, revealing details about the geometry and electronic environment of the molecules (Sert, Balakit, Öztürk, Ucun, & El‐Hiti, 2014).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo various chemical reactions, including condensation with phosphorus ylides, leading to a variety of products depending on the substituents used. These reactions are sensitive to the nature of the ylides, producing a range of compounds with unique structures and properties (Abdou, Ganoub, & Shaddy, 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of substituents like bromophenyl and hydroxyphenyl groups can affect these properties by altering intermolecular interactions and molecular packing (Percino, Cerón, Ceballos, Soriano-Moro, Castro, Chapela, Bonilla-Cruz, Reyes-Reyes, & López-Sandoval, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the molecular structure. The conjugated system and the presence of electronegative groups such as the nitrile and bromo groups play a significant role in determining these properties. Studies on related molecules have shown that these compounds can exhibit interesting reactivities, such as in the formation of cocrystals or in undergoing specific addition reactions, which can significantly impact their potential applications in various fields (Cruz, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
Analytical Methods for Antioxidant Activity : A comprehensive review of tests used to determine antioxidant activity highlights the significance of chemical reactions and spectrophotometry in assessing the kinetics or equilibrium state of antioxidants in various samples. Such methods include the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others. These assays, based on the transfer of hydrogen atoms or electrons, are crucial for analyzing the antioxidant capacity of complex samples, suggesting a potential area of application for compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Synthetic Applications
Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study details a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs, highlighting the challenges and solutions in synthesizing halogenated biphenyl compounds. This might offer insights into synthetic pathways that could be relevant for halogenated phenyl compounds like the one (Qiu et al., 2009).
Acrylonitrile Derivatives
Acrylonitrile Production and Applications : A review discusses the significant raw material acrylonitrile in the chemical industry, primarily used in synthesizing 1,6- hexamethylenediamine for nylon 6,6 production. It covers production methods, challenges, and the need for developing greener processes, which might be relevant for exploring the synthesis and application of acrylonitrile derivatives (Yunfeng et al., 2015).
Polymer Research
Terpolymerization and Polymer Applications : Research on terpolymerization, including the synthesis of poly (styrene-acrylonitrile-linalool), provides insights into the kinetics and molecular characteristics of polymers derived from acrylonitrile. This study could inform the development of new materials from acrylonitrile derivatives, suggesting potential applications in creating novel polymeric materials (Srivastava et al., 2002).
Zukünftige Richtungen
Functionally substituted thiazoles, like the one in this compound, are important reactants for fine organic synthesis . They exhibit a broad spectrum of biological activity and have different practical applications . Therefore, the development of available approaches to the synthesis of new 1,3-thiazole derivatives seems to be a very urgent task .
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-15-9-12(6-7-17(15)22)8-14(10-20)18-21-16(11-23-18)13-4-2-1-3-5-13/h1-9,11,22H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMBTCFYRLEPM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)
![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)
![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)
![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)
![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)
![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)

